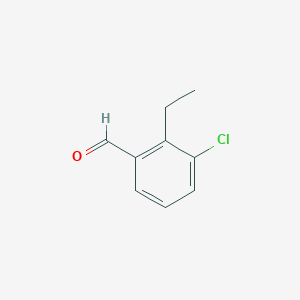

3-Chloro-2-ethylbenzaldehyde

Description

3-Chlorobenzaldehyde (CAS No. 587-04-2) is an aromatic aldehyde featuring a chlorine substituent at the meta position (C3) of the benzaldehyde ring. It is widely used in industrial synthesis, pharmaceutical intermediates, and laboratory research due to its reactive aldehyde group and halogenated aromatic structure . Key properties include:

Properties

IUPAC Name |

3-chloro-2-ethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAGMZSHVVGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the third position.

Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-ethylbenzaldehyde may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Types of Reactions:

Oxidation: 3-Chloro-2-ethylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of 3-Chloro-2-ethylbenzaldehyde can yield 3-chloro-2-ethylbenzyl alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. For example, reaction with sodium methoxide (NaOCH3) can produce 3-methoxy-2-ethylbenzaldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 3-Chloro-2-ethylbenzoic acid.

Reduction: 3-Chloro-2-ethylbenzyl alcohol.

Substitution: 3-Methoxy-2-ethylbenzaldehyde.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-ethylbenzaldehyde is primarily used as an intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It serves as a precursor for synthesizing medicinal compounds with potential therapeutic effects.

- Agrochemicals : Utilized in developing pesticides and herbicides that target specific pests while minimizing environmental impact.

Biological Studies

Research has indicated potential biological activities of 3-Chloro-2-ethylbenzaldehyde:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Industrial Applications

The compound finds applications in various industrial processes:

- Dyes and Pigments : It is used in producing dyes due to its ability to undergo substitution reactions, allowing for the introduction of different functional groups.

- Fragrances : The compound's aromatic properties make it suitable for use in the fragrance industry.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using 3-Chloro-2-ethylbenzaldehyde as an intermediate. The resulting compounds demonstrated significant activity against resistant strains of bacteria, highlighting the compound's potential in pharmaceutical research.

Case Study 2: Development of Agrochemicals

Research focused on modifying 3-Chloro-2-ethylbenzaldehyde to create new agrochemical formulations. The modified compounds showed enhanced efficacy against target pests while being less toxic to non-target organisms, illustrating the compound's versatility in agrochemical applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom enhances its reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attacks. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 3-chlorobenzaldehyde are influenced by its substituents. Below is a comparison with three structurally related compounds:

Compound 1 : 3-Chlorobenzaldehyde (CAS 587-04-2)

- Substituents : Chlorine at C3.

- Key Properties: Moderately polar due to the Cl atom. Boiling point: ~213°C (estimated). Solubility: Slightly soluble in water; soluble in organic solvents like ethanol and acetone .

- Applications : Used in the synthesis of dyes, agrochemicals, and fragrances.

Compound 2 : 3-Chloro-2-hydroxybenzaldehyde (CAS 1927-94-2)

- Substituents : Chlorine at C3, hydroxyl (-OH) at C2.

- Key Properties :

- Applications: Potential use in chelating agents or metal-organic frameworks (MOFs).

Compound 3 : 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde (CAS 192819-68-4)

- Substituents : Chloromethyl (-CH₂Cl) at C3, hydroxyl (-OH) at C2, methyl (-CH₃) at C4.

- Key Properties :

- Applications : Likely used in specialized organic synthesis or polymer chemistry.

Comparative Data Table

Notes on Discrepancies and Limitations

- This analysis instead focuses on 3-chlorobenzaldehyde and its hydroxyl/methyl-substituted analogues.

Biological Activity

3-Chloro-2-ethylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure : 3-Chloro-2-ethylbenzaldehyde (C9H9ClO) features a chlorinated aromatic ring with an aldehyde functional group. The presence of chlorine enhances its electrophilic character, making it reactive in various biological and chemical contexts.

Antimicrobial Properties

Research indicates that 3-Chloro-2-ethylbenzaldehyde exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disrupting cellular processes in microorganisms, likely due to its electrophilic nature which can modify essential biomolecules.

Table 1: Antimicrobial Activity of 3-Chloro-2-ethylbenzaldehyde

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxic Effects

In addition to antimicrobial properties, studies have shown that 3-Chloro-2-ethylbenzaldehyde possesses cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 | |

| A549 (lung cancer) | 20 |

The biological activity of 3-Chloro-2-ethylbenzaldehyde is largely attributed to its electrophilic properties. The aldehyde group can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity is crucial for its antimicrobial and cytotoxic effects.

Case Studies and Research Findings

A notable study explored the use of 3-Chloro-2-ethylbenzaldehyde as a lead compound for developing new antimicrobial agents. Researchers synthesized derivatives and evaluated their biological activities, finding that modifications to the structure could enhance potency and selectivity against target pathogens.

Another research effort focused on the compound's role in inducing apoptosis in cancer cells. The study utilized flow cytometry to analyze cell death pathways activated by treatment with varying concentrations of the compound, revealing insights into its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-ethylbenzaldehyde, and what reaction conditions optimize yield?

3-Chloro-2-ethylbenzaldehyde is typically synthesized via Friedel-Crafts alkylation or selective oxidation of substituted toluenes. For example:

- Friedel-Crafts alkylation : Ethylation of 3-chlorobenzaldehyde using ethyl chloride and AlCl₃ as a Lewis acid catalyst under anhydrous conditions .

- Oxidation : Controlled oxidation of 3-chloro-2-ethylbenzyl alcohol using KMnO₄ in acidic media (e.g., H₂SO₄) at 60–80°C .

Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC to avoid over-oxidation.

Q. What purification and characterization methods ensure high-purity 3-Chloro-2-ethylbenzaldehyde?

Q. What safety protocols are critical for handling 3-Chloro-2-ethylbenzaldehyde?

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .

- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation for ingestion .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorine at the 3-position acts as an electron-withdrawing group, directing electrophiles to the ortho/para positions. For example:

- Nucleophilic substitution : Replacement of Cl with amines (e.g., NH₃ in ethanol under reflux) occurs at the 3-position, but steric hindrance from the ethyl group may reduce reaction rates .

- Kinetic studies : Hammett plots (σₚ values) quantify electronic effects, while DFT calculations predict regioselectivity .

Q. How can researchers resolve contradictions in reported spectral data for derivatives of 3-Chloro-2-ethylbenzaldehyde?

- Data validation : Cross-reference experimental NMR/IR with computational simulations (e.g., Gaussian or ORCA) .

- Crystallography : Single-crystal X-ray diffraction (CCDC data) resolves ambiguities in substituent positioning .

- Meta-analysis : Compare datasets across peer-reviewed studies to identify systematic errors (e.g., solvent effects in NMR) .

Q. What experimental designs are recommended for evaluating the biological activity of 3-Chloro-2-ethylbenzaldehyde derivatives?

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing ethyl with methoxy) to correlate electronic effects with bioactivity .

Q. How can computational methods predict the compound’s behavior in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.